Cell Viability IC50 Comparison: PK095 Shows ~7.4x Greater Potency in Mutant p53 (BxPC-3) vs. Wild-type p53 (A549) Cells
PK095 demonstrates a significant difference in cytotoxic potency between cancer cell lines expressing mutant p53 (BxPC-3, harboring the p53 Y220C mutation) and those with wild-type p53 (A549) . This cell-based differential, with a ratio of 7.4, is not a general characteristic of all p53-targeting compounds, and provides a quantitative basis for selecting PK095 for mutant p53-specific studies over compounds lacking this distinction.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.531 μM in BxPC-3 cells (mutant p53 Y220C); IC50 = 3.94 μM in A549 cells (wild-type p53) |
| Comparator Or Baseline | Comparison between cell lines with different p53 status: BxPC-3 (mutant p53) vs. A549 (wild-type p53) |
| Quantified Difference | ~7.4x greater potency in mutant p53 BxPC-3 cells (IC50 = 0.531 μM) compared to wild-type p53 A549 cells (IC50 = 3.94 μM) |
| Conditions | Cell viability assay performed on BxPC-3 (p53 Y220C) and A549 (p53 WT) cell lines |
Why This Matters
This data provides a quantifiable selectivity window, indicating that PK095 is a more potent tool for probing biology in mutant p53 contexts relative to wild-type p53 contexts.
